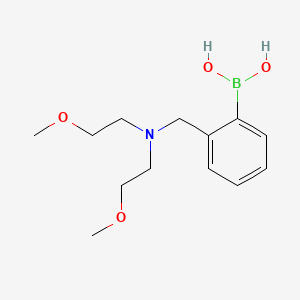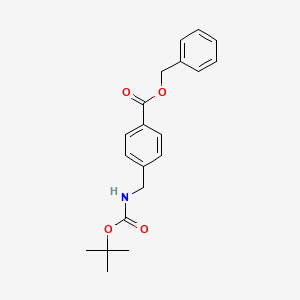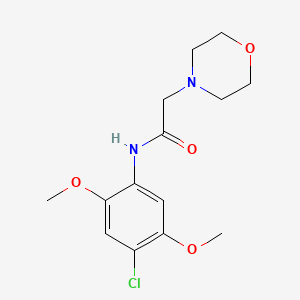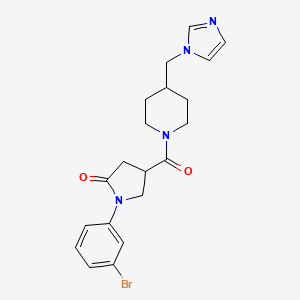![molecular formula C18H19F2N3O3 B2579855 1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 863209-30-7](/img/structure/B2579855.png)
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C18H19F2N3O3 and a molecular weight of 363.36 . It’s a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidin-2-yl group attached to a piperidine-4-carboxylic acid group via a difluoromethyl group. It also has a methoxyphenyl group attached to the pyrimidin-2-yl group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.4 and a molecular formula of C18H19F2N3O3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources .
科学的研究の応用
Overview of Functional Chemical Groups in Drug Synthesis
The synthesis and exploration of novel compounds for potential Central Nervous System (CNS) acting drugs have highlighted the significance of heterocycles and functional chemical groups. Compounds with functional groups such as pyridine, pyrimidine, and piperidine are extensively studied for their CNS effects, which range from depression to convulsion. These functional groups serve as foundational structures in the synthesis of novel compounds, potentially including derivatives of 1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid. The research indicates a broad interest in utilizing these chemical structures for synthesizing drugs with fewer adverse effects and improved therapeutic profiles (Saganuwan, 2017).
Bioaccumulation and Environmental Impact
The environmental persistence and potential bioaccumulation of fluorinated compounds, similar in structural complexity to this compound, have been subjects of concern. Research focusing on perfluorinated carboxylates (PFCAs) reveals insights into the bioaccumulation potential of such compounds, which is directly related to the length of the fluorinated carbon chain. This study underscores the importance of understanding the environmental behavior of complex fluorinated compounds to ensure their safe and sustainable use (Conder et al., 2008).
Nucleophilic Aromatic Substitution in Compound Synthesis
The synthesis of compounds through nucleophilic aromatic substitution is a critical aspect of developing novel drugs. Research on the reaction of piperidine with nitro-group-containing compounds provides valuable insights into the synthesis process, potentially applicable to the development of derivatives of this compound. This approach highlights the mechanistic aspects of synthesizing complex molecules, contributing to the broader field of medicinal chemistry (Pietra & Vitali, 1972).
Fluorinated Alternatives in Industrial Applications
The transition to fluorinated alternatives for industrial and commercial applications, including those structurally related to this compound, reflects ongoing efforts to find safer and more environmentally benign compounds. This research reviews the shift towards fluorinated substances, underscoring the need for comprehensive risk assessments and the development of safer chemicals for various applications (Wang et al., 2013).
Hybrid Catalysts in Organic Synthesis
The application of hybrid catalysts in the synthesis of complex organic molecules, including pyrimidine-based structures, showcases the advancements in creating compounds with potential medicinal and pharmaceutical uses. This area of research is particularly relevant to the synthesis of derivatives of this compound, offering insights into efficient and versatile synthetic methodologies (Parmar et al., 2023).
特性
IUPAC Name |
1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3/c1-26-13-4-2-3-12(9-13)14-10-15(16(19)20)22-18(21-14)23-7-5-11(6-8-23)17(24)25/h2-4,9-11,16H,5-8H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBQGJBJVHZMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2579773.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2579777.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)
![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)

![4-[5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2579787.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2579790.png)

![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)